TetraphenylarsoniuM Chloride Hydrochloride Hydrate

Catalog No.
S1493836
CAS No.
123334-18-9
M.F
C24H23AsCl2O
M. Wt
473.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TetraphenylarsoniuM Chloride Hydrochloride Hydrate

CAS Number

123334-18-9

Product Name

TetraphenylarsoniuM Chloride Hydrochloride Hydrate

IUPAC Name

tetraphenylarsanium;chloride;hydrate;hydrochloride

Molecular Formula

C24H23AsCl2O

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C24H20As.2ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;/h1-20H;2*1H;1H2/q+1;;;/p-1

InChI Key

HRCBNZHNCWEFFR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.Cl.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.Cl.[Cl-]

The exact mass of the compound TetraphenylarsoniuM Chloride Hydrochloride Hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraphenylarsonium chloride hydrochloride hydrate (CAS 123334-18-9), structurally formulated as [Ph4As][HCl2]·xH2O, is an advanced organoarsenic reagent characterized by its highly lipophilic tetravalent arsenic center and a hydrogen-bonded dichloride anion. In industrial and specialized laboratory procurement, it is primarily sourced as an elite phase-transfer catalyst (PTC) for difficult biphasic reactions, a precision gravimetric precipitating agent for large anions, and a stoichiometric source of anhydrous hydrogen chloride for non-aqueous coordination chemistry. Unlike simple quaternary ammonium salts, the massive steric bulk of the [Ph4As]+ cation ensures exceptional solubility in polar organic solvents while driving the near-quantitative crystallization of complex anions, making it indispensable for high-yield fluorinations and the stabilization of sensitive transition metal complexes [1].

Procuring generic phase-transfer catalysts, such as tetrabutylammonium chloride (TBAC) or tetramethylammonium chloride (TMAC), often fails in demanding biphasic reactions (like aqueous bifluoride fluorinations) due to insufficient lipophilicity, which prevents the efficient shuttling of tightly hydrated anions into the organic phase. Furthermore, substituting this specific hydrochloride hydrate with neutral tetraphenylarsonium chloride (Ph4AsCl) eliminates the unique [HCl2]- (hydrogen dichloride) moiety. In non-aqueous synthesis, this neutral substitution forces chemists to introduce external HCl gas or aqueous acids, which can hydrolyze moisture-sensitive metal complexes or introduce severe stoichiometric errors. The hydrogen dichloride hydrate form uniquely provides a stable, weighable, and highly soluble source of both protons and chloride ions while simultaneously acting as a bulky stabilizing counterion [1].

Superior Catalytic Conversion in Aqueous Bifluoride Fluorination

In the synthesis of sulfonyl fluorides via nucleophilic fluorination using saturated aqueous potassium bifluoride (KHF2), the choice of phase-transfer catalyst dictates the reaction rate and yield. Studies demonstrate that tetraphenylarsonium chloride hydrochloride hydrate acts as a highly efficient catalyst. When applied at a 1 mol% loading in the conversion of 1-octanesulfonyl chloride, it dramatically outperforms standard ammonium salts, enabling >90% isolated yields of the target fluorides, whereas tetramethylammonium chloride (TMAC) shows negligible catalytic effect and 18-crown-6 shows only moderate activity. The extreme lipophilicity of the [Ph4As]+ cation is critical for forming an ion pair that successfully shuttles the bifluoride anion into the organic phase [1].

Evidence DimensionCatalytic efficacy in biphasic fluorination (yield/conversion)
Target Compound DataHighly efficient conversion (>90% yield for octanesulfonyl fluoride at 1 mol% loading)
Comparator Or BaselineTetramethylammonium chloride (negligible effect); 18-crown-6 (moderate activity)
Quantified Difference>90% yield vs. negligible/trace conversion under identical aqueous KHF2 conditions
Conditions1 mol% catalyst, saturated aqueous KHF2, liquid-liquid two-phase conditions

Buyers scaling up fluorination reactions can replace hazardous or expensive fluorinating agents with economical aqueous KHF2 by utilizing this specific catalyst to achieve high yields.

Near-Quantitative Recovery in Analytical Isotope Assays

For high-precision analytical chemistry, such as absolute isotopic abundance assays, tetraphenylarsonium chloride hydrochloride hydrate is utilized to precipitate large univalent anions like perrhenate ([ReO4]-) and tetrachlorogallate ([GaCl4]-). The acidic nature of the hydrochloride reagent prevents the co-precipitation of basic salts or metal hydroxides that plague neutral or alkaline precipitations. When a 2% solution of the hydrochloride hydrate in acetone/water is used, it yields large, easily filterable crystals of [Ph4As][ReO4], enabling near-quantitative recovery of the target isotope with minimal soluble losses. This high-purity precipitation is critical for achieving atomic weight determinations with uncertainties as low as ±0.00031 [1].

Evidence DimensionPrecipitation efficiency and crystal quality
Target Compound DataYields large, easily filterable crystals with near-quantitative recovery (>99.9%)
Comparator Or BaselineNeutral precipitation methods (prone to fine precipitates and hydroxide contamination)
Quantified DifferenceEnables absolute isotopic ratio measurements with ultra-low uncertainty (e.g., ±0.00031 for Rhenium)
Conditions2% (w/v) reagent solution in sub-boiling distilled acetone/water mixtures

Analytical laboratories require this specific acidic form to ensure complete, uncontaminated precipitation of target anions for high-accuracy gravimetric and mass spectrometric workflows.

Stoichiometric Anhydrous Acid Source in Coordination Chemistry

In the synthesis of complex transition metal halides and carbonyls, introducing precise amounts of hydrogen chloride without adding water is a major synthetic challenge. Tetraphenylarsonium chloride hydrochloride hydrate functions as a stable, weighable source of the hydrogen dichloride anion ([HCl2]-). When reacted with metal precursors or pseudohalides in non-aqueous solvents like dichloromethane or liquid sulfur dioxide, it provides exact stoichiometric equivalents of anhydrous HCl and chloride ions while simultaneously supplying the bulky [Ph4As]+ cation to stabilize the resulting complex. This avoids the use of corrosive HCl gas and prevents the hydrolytic degradation associated with aqueous hydrochloric acid [1].

Evidence DimensionReagent stability and stoichiometric precision
Target Compound DataSolid, weighable source of [HCl2]- for exact 1:1 or 2:1 stoichiometric additions
Comparator Or BaselineAnhydrous HCl gas (difficult to quantify) or aqueous HCl (causes hydrolysis)
Quantified DifferenceEliminates hydrolytic side reactions and allows precise molar dosing of HCl/Cl- in organic solvents
ConditionsNon-aqueous coordination synthesis in solvents like dichloromethane or liquid SO2

For inorganic chemists and materials scientists, procuring this compound allows for the reproducible, bench-stable synthesis of sensitive metal complexes without specialized gas-handling equipment.

Biphasic Nucleophilic Fluorination

Used as a premium phase-transfer catalyst in the synthesis of alkyl and aryl sulfonyl fluorides from sulfonyl chlorides using saturated aqueous potassium bifluoride. The compound's extreme lipophilicity ensures rapid and high-yielding conversion where standard ammonium catalysts fail[1].

High-Precision Gravimetric Analysis

Employed in analytical and metrological laboratories for the quantitative precipitation of large anions such as perchlorate, perrhenate, and complex metal halides. The hydrochloride form prevents basic contamination and yields highly filterable crystals essential for absolute isotopic abundance assays [2].

Non-Aqueous Synthesis of Transition Metal Complexes

Acts as a dual-purpose reagent in coordination chemistry, providing a stoichiometric, weighable source of anhydrous hydrogen chloride (via the [HCl2]- anion) while simultaneously supplying a bulky stabilizing cation to precipitate and isolate moisture-sensitive metal complexes[3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Last modified: 08-15-2023

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